molecular formula C33H47ClN2O4 B12036539 [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate CAS No. 767339-12-8

[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12036539
CAS No.: 767339-12-8
M. Wt: 571.2 g/mol
InChI Key: IYTULPYGCLJUSJ-MDAYZVFASA-N
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Description

[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a methoxy group, an octadecanoylhydrazinylidene moiety, and a chlorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves a multi-step process The initial step often includes the formation of the hydrazone derivative through the condensation of an aldehyde with hydrazineThe final step involves the esterification with 2-chlorobenzoic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various substituted derivatives and oxidized or reduced forms of the original compound .

Scientific Research Applications

Chemistry: In chemistry, [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine: Its hydrazone moiety is known for its biological activity, including antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: What sets [2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups. The presence of the octadecanoylhydrazinylidene moiety provides unique hydrophobic properties, while the methoxy and chlorobenzoate groups offer sites for further chemical modifications .

Properties

CAS No.

767339-12-8

Molecular Formula

C33H47ClN2O4

Molecular Weight

571.2 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C33H47ClN2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-32(37)36-35-26-27-23-24-30(31(25-27)39-2)40-33(38)28-20-18-19-21-29(28)34/h18-21,23-26H,3-17,22H2,1-2H3,(H,36,37)/b35-26+

InChI Key

IYTULPYGCLJUSJ-MDAYZVFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2Cl)OC

Origin of Product

United States

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